molecular formula C10H11F2NO B15234313 1-Amino-1-[2-(difluoromethyl)phenyl]acetone

1-Amino-1-[2-(difluoromethyl)phenyl]acetone

Katalognummer: B15234313
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: QHUOWDRXXRXPFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-[2-(difluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H11F2NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a difluoromethyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-1-[2-(difluoromethyl)phenyl]acetone can be synthesized through several methods. One common approach involves the reaction of 2-(difluoromethyl)benzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-[2-(difluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-[2-(difluoromethyl)phenyl]acetone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Amino-1-[2-(difluoromethyl)phenyl]acetone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone
  • 1-Amino-1-[2-(chloromethyl)phenyl]acetone
  • 1-Amino-1-[2-(bromomethyl)phenyl]acetone

Uniqueness: 1-Amino-1-[2-(difluoromethyl)phenyl]acetone is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction profiles are desired.

Eigenschaften

Molekularformel

C10H11F2NO

Molekulargewicht

199.20 g/mol

IUPAC-Name

1-amino-1-[2-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-5,9-10H,13H2,1H3

InChI-Schlüssel

QHUOWDRXXRXPFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=CC=C1C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.